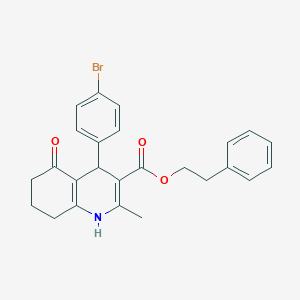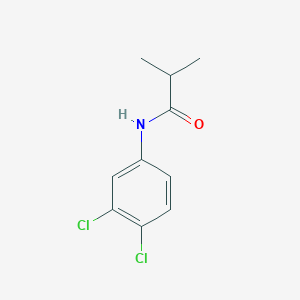
N-(3,4-dichlorophenyl)-2-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dichlorophenyl)-2-methylpropanamide, commonly known as DCPA, is a herbicide that is widely used in the agricultural industry to control broadleaf weeds. DCPA belongs to the family of acetanilide herbicides and is known for its high selectivity towards weed control.
作用机制
DCPA acts by inhibiting the synthesis of fatty acids in the target plants. It interferes with the activity of the enzyme acetyl-coenzyme A carboxylase, which is involved in the synthesis of fatty acids. This leads to the accumulation of toxic levels of malonyl-coenzyme A, which ultimately kills the plant.
生化和生理效应
DCPA has been found to have low toxicity to mammals and birds. However, it may cause skin irritation and eye damage in humans. In plants, DCPA has been found to cause chlorosis, necrosis, and stunting of growth.
实验室实验的优点和局限性
DCPA is a widely used herbicide in the agricultural industry due to its high selectivity towards weed control. It is also relatively inexpensive and easy to apply. However, its use is limited by its persistence in the environment and its potential to contaminate groundwater.
未来方向
1. Development of new DCPA derivatives with improved herbicidal properties and reduced environmental impact.
2. Investigation of the effects of DCPA on soil microorganisms and soil health.
3. Study of the potential of DCPA as a tool for weed management in organic farming systems.
4. Investigation of the mechanisms underlying the selectivity of DCPA towards broadleaf weeds.
5. Study of the potential of DCPA as a tool for weed control in urban environments.
In conclusion, DCPA is a widely used herbicide in the agricultural industry that has been extensively studied for its herbicidal properties and its effects on the environment. It acts by inhibiting the synthesis of fatty acids in the target plants and has low toxicity to mammals and birds. However, its use is limited by its persistence in the environment and its potential to contaminate groundwater. Future research directions include the development of new DCPA derivatives with improved herbicidal properties and reduced environmental impact, investigation of the effects of DCPA on soil microorganisms and soil health, and study of the potential of DCPA as a tool for weed control in urban environments.
合成方法
DCPA can be synthesized by reacting 3,4-dichloroaniline with 2-methylpropanoyl chloride in the presence of a base such as sodium hydroxide. The reaction takes place under reflux conditions and yields DCPA as a white crystalline solid.
科学研究应用
DCPA has been extensively studied for its herbicidal properties and its effects on the environment. It has been found to be effective against a wide range of broadleaf weeds, including pigweed, lambsquarters, and velvetleaf. DCPA is commonly used in the production of crops such as potatoes, carrots, and onions.
属性
CAS 编号 |
882-14-4 |
|---|---|
产品名称 |
N-(3,4-dichlorophenyl)-2-methylpropanamide |
分子式 |
C10H11Cl2NO |
分子量 |
232.1 g/mol |
IUPAC 名称 |
N-(3,4-dichlorophenyl)-2-methylpropanamide |
InChI |
InChI=1S/C10H11Cl2NO/c1-6(2)10(14)13-7-3-4-8(11)9(12)5-7/h3-6H,1-2H3,(H,13,14) |
InChI 键 |
VVFDYYARGWIPOT-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC(=C(C=C1)Cl)Cl |
规范 SMILES |
CC(C)C(=O)NC1=CC(=C(C=C1)Cl)Cl |
其他 CAS 编号 |
882-14-4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



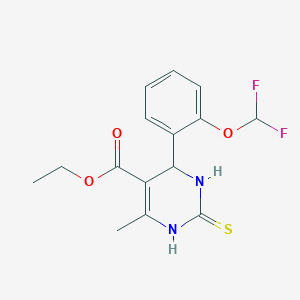
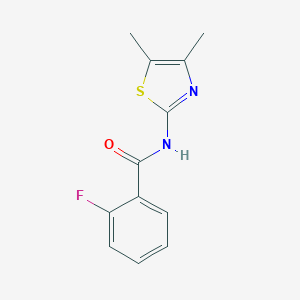
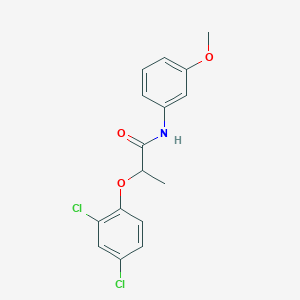
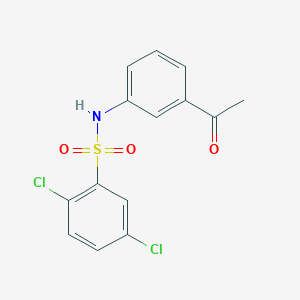
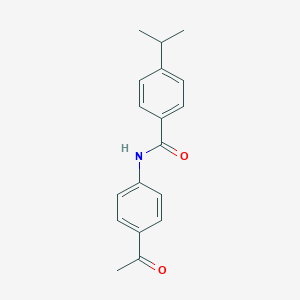
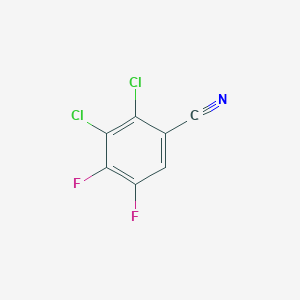
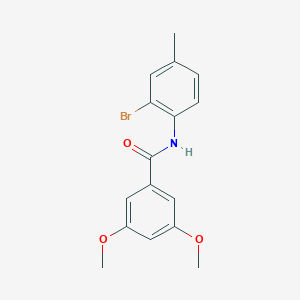
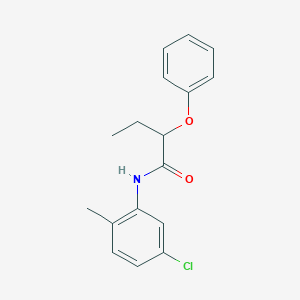
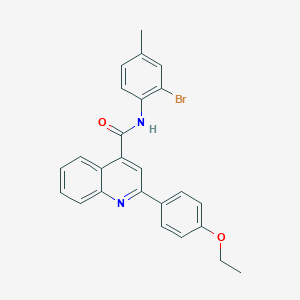
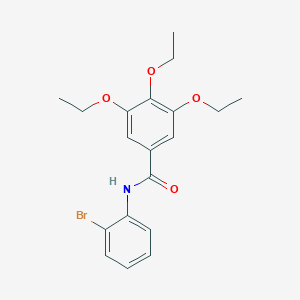
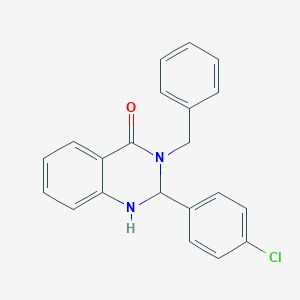
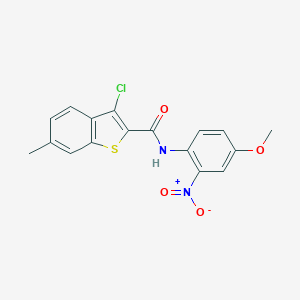
![2-[2'-(Methylamino)ethyl]benzenemethanol](/img/structure/B186005.png)
